2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide

Description

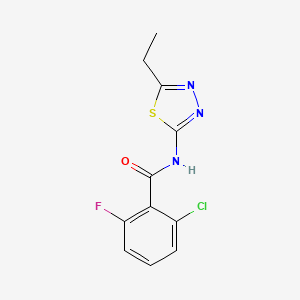

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide is a benzamide derivative featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position. The benzamide moiety is further modified with chlorine at the 2-position and fluorine at the 6-position (Fig. 1).

Key structural attributes:

- 1,3,4-Thiadiazole core: Known for metabolic stability and hydrogen-bonding capacity.

- Halogenated benzamide: Chlorine and fluorine substituents contribute to electronic effects (e.g., electron-withdrawing) and influence binding interactions.

Properties

IUPAC Name |

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3OS/c1-2-8-15-16-11(18-8)14-10(17)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTPSBWBKALSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting an appropriate thioamide with hydrazine hydrate under reflux conditions.

Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.

Coupling with Benzamide: The final step involves coupling the synthesized thiadiazole derivative with 6-fluorobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of substituted thiadiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study Findings :

- A study demonstrated that related thiadiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

The anticancer properties of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide have been explored in various studies. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is particularly noteworthy.

Research Insights :

- In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MCF7. The mechanism appears to involve the activation of caspase pathways, leading to apoptosis .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress-induced damage, which is crucial in the context of neurodegenerative diseases.

Research Findings :

- A study indicated that certain derivatives could mitigate oxidative damage in neuronal cultures, suggesting potential applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

a. Benzothiazole-Based Analogues (Patent EP3348550A1)

European Patent EP3348550A1 describes compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide. These differ from the target compound in three key aspects:

Core heterocycle : Benzothiazole vs. 1,3,4-thiadiazole.

Amide type : Acetamide vs. benzamide.

Substituents : Trifluoromethyl (CF₃) and methoxy groups vs. chloro/fluoro/ethyl.

Impact :

- The CF₃ group in benzothiazole derivatives increases electron-withdrawing effects and metabolic stability compared to ethyl in the target compound .

- Methoxy groups on the phenyl ring may enhance solubility but reduce lipophilicity relative to halogens.

b. Thiadiazole Derivatives with Sulfonyl Groups

lists 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide. Key differences include:

- Sulfonyl group : Introduces polarity, likely improving aqueous solubility.

Impact :

- The sulfonyl group reduces logP (predicted) compared to the chloro/fluoro substituents in the target compound.

- Piperazine may confer receptor-targeting versatility but could complicate synthetic accessibility.

Physicochemical Properties

While experimental data (e.g., solubility, logP) are unavailable in the provided evidence, substituent effects allow for qualitative predictions:

Notes:

- Chlorine and fluorine in the target compound likely increase metabolic resistance but reduce solubility compared to sulfonyl or methoxy groups.

- Ethyl vs. CF₃: Ethyl may offer better membrane permeability, while CF₃ enhances electronegativity .

Biological Activity

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its antimicrobial and anticancer properties, through a review of recent research findings.

The compound has the following chemical structure:

- Empirical Formula : CHClNOS

- Molecular Weight : 205.67 g/mol

- CAS Number : 21521-90-4

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole, including those with chlorinated and fluorinated substituents, exhibit notable antimicrobial properties. The presence of halogens generally enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

- Mechanism of Action : The antimicrobial efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. For instance, compounds bearing the thiadiazole moiety showed MIC values ranging from 25 to 62.5 μg/mL against various strains .

-

Case Studies :

- A study found that derivatives with a 5-ethyl-1,3,4-thiadiazole ring exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .

- Another investigation highlighted that compounds similar to this compound showed promising results against multi-drug resistant bacterial strains .

Anticancer Activity

The anticancer potential of benzamide derivatives has been a focal point in recent pharmacological research.

- Inhibition of Cancer Cell Proliferation : Compounds containing benzamide structures have been shown to inhibit cell proliferation in various cancer cell lines. For instance, benzamide riboside (BR) was noted for its dual action in inhibiting dihydrofolate reductase (DHFR) and promoting apoptosis in resistant cancer cells .

-

Research Findings :

- A series of novel benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase activity, which is crucial in several cancers. These compounds exhibited moderate to high potency in cellular assays .

- In vitro studies indicated that certain thiadiazole derivatives could induce apoptosis in human breast cancer cells by modulating apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases antibacterial activity against Gram-positive bacteria |

| Fluorine | Enhances antifungal properties |

| Ethyl group | Contributes to overall stability and bioavailability |

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A primary method involves reacting 5-ethyl-1,3,4-thiadiazol-2-amine with 2-chloro-6-fluorobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under inert conditions. The reaction is monitored via TLC, and the product is purified via recrystallization or column chromatography . Key steps include:

- Amine activation : The thiadiazole amine reacts with the benzoyl chloride.

- Solvent selection : Pyridine acts as both solvent and acid scavenger.

- Purification : Washing with NaHCO₃ removes unreacted starting materials.

Table 1 : Representative Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-6-fluorobenzoyl chloride | Pyridine | RT | 12–24 h | 48–65 |

Q. Which spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.8 ppm, thiadiazole signals at δ 8.8–9.5 ppm) .

- X-ray crystallography : Determines molecular geometry and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H⋯N bonds) .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₀ClFN₃OS: 298.02) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC₅₀ values in non-small lung carcinoma cells) .

- Enzyme inhibition : Testing against targets like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

- Temperature control : Lower temperatures (0–20°C) reduce side reactions like hydrolysis of the benzoyl chloride .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation .

- Solvent optimization : Substituting pyridine with DMF improves solubility of hydrophobic intermediates .

- Monitoring intermediates : LC-MS identifies byproducts (e.g., dimerization of thiadiazole amines) .

Q. How do structural modifications influence biological activity?

Table 2 : Structure-Activity Relationship (SAR) Insights

Advanced SAR studies employ:

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in activity (e.g., variable IC₅₀ values) may arise from:

- Assay conditions : Differences in cell culture media or bacterial strains .

- Compound purity : HPLC purity >95% is critical; impurities like unreacted benzoyl chloride skew results .

- Solubility factors : Use of DMSO vs. aqueous buffers affects bioavailability . Mitigation involves standardizing protocols and validating results across multiple labs.

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder modeling : The ethyl group on the thiadiazole may exhibit rotational disorder.

- Hydrogen bonding : Weak C–H⋯F/O interactions require high-resolution data (>1.0 Å).

- Twinned crystals : SHELXD/SHELXE resolve pseudo-merohedral twinning via Patterson methods .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.